

Ac-YVAD-cmk as a tool to investigate gasdermin D (GSDMD) cleavage.

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Ac-YVAD-cmk: A Tool for Investigating Gasdermin D Cleavage

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-cmk (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, irreversible, and selective inhibitor of caspase-1.[1] Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response by processing pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[1][2] Furthermore, activated caspase-1 is responsible for the cleavage of Gasdermin D (GSDMD), a pivotal event that leads to a lytic form of programmed cell death known as pyroptosis.[1][2][3] The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, resulting in cytokine release and cell death.[2][4] These application notes provide a comprehensive overview of Ac-YVAD-cmk as a tool to investigate GSDMD cleavage, including its mechanism of action, protocols for its use in cell-based assays, and a summary of relevant quantitative data.

Introduction



The inflammasome, a multiprotein complex, acts as a cellular sensor for pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Activation of the inflammasome leads to the auto-catalytic activation of pro-caspase-1 into its active form, caspase-1.[5] Activated caspase-1 then cleaves GSDMD, separating its N-terminal poreforming domain (GSDMD-NT) from its C-terminal repressor domain (GSDMD-CT).[6] The liberated GSDMD-NT translocates to the plasma membrane, where it forms pores, leading to pyroptosis.[2]

Ac-YVAD-cmk is a tetrapeptide inhibitor designed based on the preferred cleavage sequence of caspase-1.[1] Its chloromethylketone (cmk) group forms a covalent bond with the active site of caspase-1, leading to irreversible inhibition.[7] This property makes **Ac-YVAD-cmk** a valuable tool for studying the downstream effects of caspase-1 activation, particularly GSDMD-mediated pyroptosis. However, it is important to note that some studies suggest that **Ac-YVAD-cmk** may not completely inhibit GSDMD cleavage and pyroptosis under all conditions, indicating that residual caspase-1 activity might be sufficient to trigger these events.[8]

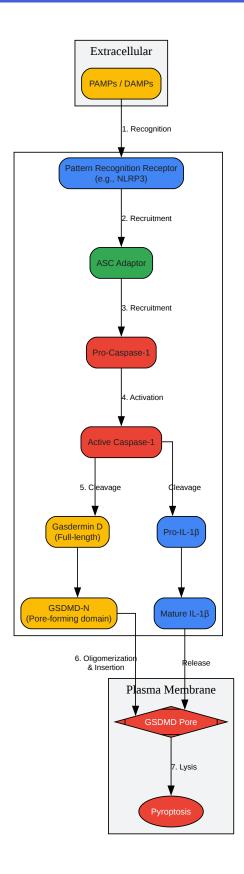
Mechanism of Action

Ac-YVAD-cmk acts as a specific inhibitor of caspase-1. The peptide sequence YVAD mimics the caspase-1 cleavage site in pro-IL-1 β .[1] This allows the inhibitor to bind to the active site of caspase-1. The chloromethylketone moiety then irreversibly alkylates a cysteine residue in the catalytic site of the enzyme, rendering it inactive. By inhibiting caspase-1, **Ac-YVAD-cmk** blocks the proteolytic processing of GSDMD, thereby preventing the formation of the poreforming N-terminal fragment and subsequent pyroptosis.[9] It also inhibits the maturation of IL-1 β and IL-1 β .[1]

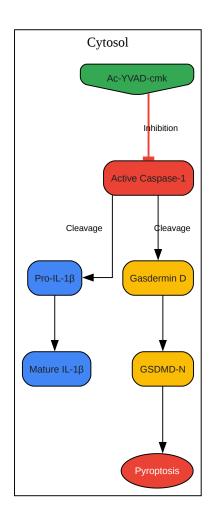
Signaling Pathways

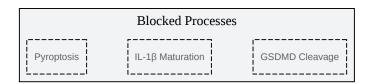
The following diagrams illustrate the canonical inflammasome pathway leading to GSDMD cleavage and the mechanism of inhibition by **Ac-YVAD-cmk**.



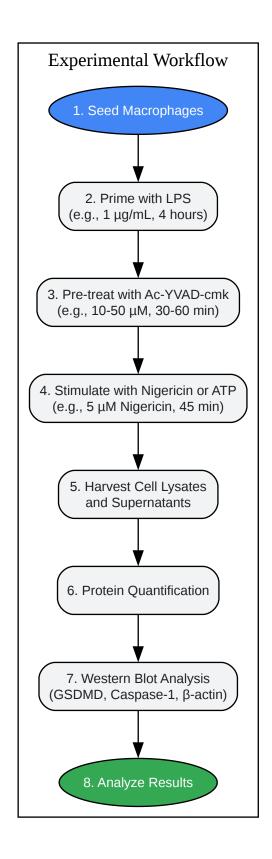












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